10-Methoxyiminostilbene 10-Methoxyiminostilbene an impurity of Carbamazepine
Brand Name: Vulcanchem
CAS No.: 4698-11-7
VCID: VC21352667
InChI: InChI=1S/C15H13NO/c1-17-15-10-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)15/h2-10,16H,1H3
SMILES: COC1=CC2=CC=CC=C2NC3=CC=CC=C31
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol

10-Methoxyiminostilbene

CAS No.: 4698-11-7

Cat. No.: VC21352667

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

10-Methoxyiminostilbene - 4698-11-7

CAS No. 4698-11-7
Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
IUPAC Name 5-methoxy-11H-benzo[b][1]benzazepine
Standard InChI InChI=1S/C15H13NO/c1-17-15-10-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)15/h2-10,16H,1H3
Standard InChI Key ZKHZWXLOSIGIGZ-UHFFFAOYSA-N
SMILES COC1=CC2=CC=CC=C2NC3=CC=CC=C31
Canonical SMILES COC1=CC2=CC=CC=C2NC3=CC=CC=C31
Appearance Yellowi Solid
Melting Point 125-127°C

Chemical Identity and Structure

10-Methoxyiminostilbene, with the CAS number 4698-11-7, is an organic compound with the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol . This compound belongs to the azepine class and is known by several synonyms, including:

  • 10-Methoxy-5H-dibenzo[b,f]azepine

  • 5-methoxy-11H-benzo[b]benzazepine

  • 10-Methoxy-2,2'-iminostilbene

  • Methoxyliminostilbene

  • O-Methyl oxime stilbene

The compound consists of a seven-membered azepine ring fused with two benzene rings, with a methoxy group at the 10-position. This structural arrangement contributes to its chemical reactivity and pharmaceutical relevance.

Physical and Chemical Properties

Physical Properties

10-Methoxyiminostilbene presents as a yellow to brown crystalline powder with the following characteristics:

PropertyValue
Physical StateSolid (crystalline powder)
ColorYellow to brown
Molecular Weight223.27 g/mol
Molecular FormulaC₁₅H₁₃NO
Purity (Commercial)≥98%
AppearanceYellowish foam to crystalline powder

The compound exhibits specific physical properties that make it suitable for various applications in pharmaceutical synthesis and other fields .

Chemical Properties

The chemical structure of 10-Methoxyiminostilbene includes reactive functional groups that contribute to its versatility in chemical transformations. The methoxy group at the 10-position and the nitrogen in the azepine ring are particularly important for its reactivity patterns. The compound has been reported to exhibit antioxidant activity in vitro, suggesting potential biological applications beyond its use as a synthetic intermediate .

Synthesis and Manufacturing

Industrial Production Methods

A significant advancement in the industrial production of 10-Methoxyiminostilbene was reported in a publication by Organic Process Research & Development. This new process involves only two isolation and drying steps, making it more efficient for large-scale production .

A key feature of this improved manufacturing process is the novel use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to produce bromohydrin methyl ether from N-acetyliminostilbene. This approach offers several advantages for industrial production, including:

  • Reduced number of isolation steps

  • Environmentally friendly byproducts

  • Recyclable reaction components

The byproducts of this process—acetic acid, 5,5-dimethylhydantoin, and Et₃N·HBr—are recyclable and non-toxic, making the process more sustainable and environmentally friendly .

Synthetic Pathways

The synthesis of 10-Methoxyiminostilbene typically involves several key raw materials and intermediates, including:

  • 5H-Dibenz[b,f]azepine-5-carboxylic acid, 10-methoxy-, methyl ester

  • Benzeneacetic acid, 2-[(methoxycarbonyl)phenylamino]-, methyl ester

  • 2-[(methoxycarbonyl)phenylamino]benzeneacetic acid

  • Benzeneacetic acid, 2-(phenylamino)-, methyl ester

  • 2-BROMO-N,N-DIMETHYLBENZAMIDE

These materials undergo a series of reactions, including N-acetylation, bromination, and deacetylation to yield the final product.

Applications and Uses

Pharmaceutical Applications

The primary application of 10-Methoxyiminostilbene is as a key intermediate in the synthesis of oxcarbazepine, a widely prescribed antiepileptic drug. Oxcarbazepine is used in the treatment of partial seizures in adults and children with epilepsy .

Beyond its role in oxcarbazepine synthesis, 10-Methoxyiminostilbene has been investigated for its potential in treating various neurological disorders:

  • Alzheimer's disease: Research suggests potential cognitive function improvement

  • Schizophrenia: Studies indicate possible symptom reduction

  • Other neurological conditions: Ongoing investigations into broader therapeutic applications

Electronics Applications

In the electronics industry, 10-Methoxyiminostilbene has found applications in the development of Organic Light Emitting Diode (OLED) devices. The compound contributes to improving the efficiency of these devices, resulting in brighter and higher-quality displays .

Other Industrial Uses

10-Methoxyiminostilbene serves as an important intermediate in organic synthesis for the production of various chemicals, including:

  • Agrochemicals

  • Dyes

  • Optical brighteners

  • Specialty chemicals

The compound's unique structure and reactivity profile make it valuable in these diverse applications.

Research Developments

Recent research on 10-Methoxyiminostilbene has focused on:

  • Optimizing synthetic routes to improve yield and purity

  • Exploring new pharmaceutical applications

  • Investigating potential biological activities beyond its role as a synthetic intermediate

The development of more efficient industrial processes, such as the two-step isolation method using DBDMH, represents a significant advancement in the production of this compound . This process improvement enables more cost-effective manufacturing at scale, potentially expanding the availability and applications of 10-Methoxyiminostilbene.

Antioxidant Properties

Studies have demonstrated that 10-Methoxyiminostilbene exhibits antioxidant activity in vitro, suggesting potential applications in the development of new therapeutic agents targeting oxidative stress-related conditions . This property is particularly interesting given the compound's structural features and could lead to new research directions.

Structure-Activity Relationships

Research into the structure-activity relationships of 10-Methoxyiminostilbene and related compounds continues to provide insights into the impact of structural modifications on biological activity. These studies are essential for the rational design of new derivatives with enhanced properties for various applications.

Future Prospects

The future of 10-Methoxyiminostilbene appears promising, with several potential developments on the horizon:

  • Expansion of pharmaceutical applications beyond epilepsy treatment

  • Further optimization of industrial synthesis methods

  • Development of new derivatives with enhanced properties

  • Exploration of novel applications in electronics and materials science

The versatility of 10-Methoxyiminostilbene as both a pharmaceutical intermediate and a functional compound in its own right suggests significant potential for future developments across multiple industries .

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